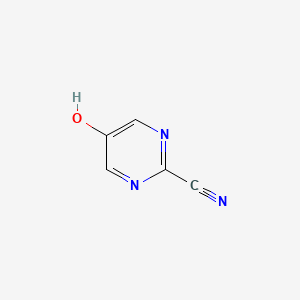

5-Hydroxypyrimidine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZDLOQYHSUCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663884 | |

| Record name | 5-Hydroxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345642-86-6 | |

| Record name | 5-Hydroxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxypyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hydroxypyrimidine-2-carbonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxypyrimidine-2-carbonitrile

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core, a foundational structure in numerous biologically vital molecules, including the nucleobases cytosine, thymine, and uracil.[1][2][3] With the molecular formula C₅H₃N₃O and a molecular weight of approximately 121.10 g/mol , this compound is distinguished by a hydroxyl group at the 5-position and a cyano group at the 2-position of the aromatic ring.[4] These functional groups impart a unique reactivity profile, making it a highly versatile and valuable building block in medicinal chemistry and synthetic organic chemistry.[4][5]

The pyrimidine scaffold itself is a privileged pharmacophore, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7] The strategic placement of the electron-withdrawing cyano group and the electron-donating hydroxyl group on this π-deficient ring system creates a molecule with distinct electronic characteristics, influencing its interaction with biological targets and its utility in the synthesis of more complex molecules.[2][4] This guide provides an in-depth analysis of the core chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound for researchers, scientists, and drug development professionals.

Structural and Electronic Properties

Core Structure and Electronic Effects

The pyrimidine ring is inherently electron-deficient, or π-deficient, due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[2][6] This deficiency is significantly amplified in this compound by the potent electron-withdrawing cyano (-C≡N) group at the 2-position. This electronic feature makes the 2-, 4-, and 6-positions particularly susceptible to nucleophilic attack.[2] Conversely, electrophilic aromatic substitution, which is generally difficult on pyrimidines, is most feasible at the 5-position, the least electron-deficient carbon on the ring.[2][6] The hydroxyl group at this position further influences the ring's reactivity.

Tautomerism: The Keto-Enol Equilibrium

A critical chemical property of hydroxypyrimidines is their ability to exist as tautomers. This compound is expected to exist in a tautomeric equilibrium with its keto form, 2-Cyano-1H-pyrimidin-5(6H)-one . While the "hydroxy" (enol) form is aromatic, the "one" (keto) form breaks this aromaticity. The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature. Experimental and theoretical studies on related hydroxypyrimidines, such as 4-hydroxypyrimidine, confirm that such keto-enol equilibria are fundamental to their chemistry and biological function.[8][9][10]

Caption: Tautomeric equilibrium of this compound.

Synthesis Methodologies

The synthesis of this compound can be approached through several strategies common in heterocyclic chemistry, including multicomponent condensations and cyclization reactions.[4] A robust and widely applicable method for introducing a cyano group at the 2-position of a pyrimidine ring involves the nucleophilic displacement of a suitable leaving group by a cyanide salt.[11][12]

Exemplary Synthesis Workflow: Sulfone Displacement

This protocol is a representative example based on established methodologies for the synthesis of 2-cyanopyrimidines.[11][12] It involves the activation of the 2-position via a methylthioether, subsequent oxidation to a methylsulfone (a superior leaving group), and final displacement with cyanide.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

Step 1: Oxidation of 5-Hydroxy-2-(methylthio)pyrimidine to 5-Hydroxy-2-(methylsulfonyl)pyrimidine

-

Dissolve 5-hydroxy-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess ensures complete conversion of the thioether to the sulfone.[11]

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude sulfone intermediate.

Step 2: Cyanation to this compound

-

Dissolve the crude 5-hydroxy-2-(methylsulfonyl)pyrimidine intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add potassium cyanide (KCN) or sodium cyanide (NaCN) (approx. 1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The displacement of the sulfinate group is typically efficient under these conditions.[12]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution carefully with dilute HCl to a pH of ~5-6 to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization (Predictive Analysis)

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale / Comments |

| ¹H NMR | Pyrimidine H-4/H-6 | δ 8.5 - 8.9 ppm (singlets) | The two protons on the electron-deficient pyrimidine ring are expected to be significantly deshielded. Data from a related compound, 5-benzyloxy-2-cyanopyrimidine, shows these protons at δ 8.79 ppm.[13] |

| Hydroxyl O-H | δ 9.0 - 11.0 ppm (broad singlet) | The hydroxyl proton is acidic and its signal is typically broad and variable, depending on solvent and concentration. | |

| ¹³C NMR | C2 (C-CN) | δ 155 - 160 ppm | The carbon attached to two ring nitrogens and the cyano group will be significantly downfield. |

| C4 / C6 | δ 158 - 165 ppm | These carbons are adjacent to ring nitrogens and are highly deshielded. | |

| C5 (C-OH) | δ 140 - 150 ppm | The carbon bearing the hydroxyl group. | |

| C≡N (Nitrile) | δ 115 - 120 ppm | The nitrile carbon typically appears in this region. 2,4-diaminopyrimidine-5-carbonitrile shows its nitrile carbon at δ 117.0 ppm.[15] | |

| IR Spectroscopy | O-H stretch | 3200 - 3500 cm⁻¹ (broad) | Characteristic of the hydroxyl group. |

| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ (sharp, weak) | Aromatic C-H vibrations.[17] | |

| C≡N stretch (nitrile) | 2220 - 2240 cm⁻¹ (sharp, strong) | This is a highly characteristic and easily identifiable peak for the nitrile functional group.[14] | |

| C=N, C=C stretch | 1550 - 1650 cm⁻¹ (multiple bands) | Vibrations from the pyrimidine ring structure, located in the fingerprint region.[16] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 121.03 | Corresponding to the molecular formula C₅H₃N₃O.[18] |

Chemical Reactivity and Derivatization

The dual functionality of this compound provides multiple handles for chemical modification, making it a valuable intermediate for building molecular complexity.

Caption: Key reaction sites on this compound.

-

Reactions at the 5-Hydroxyl Group : The hydroxyl group can readily undergo O-alkylation or O-acylation reactions.[5] This allows for the introduction of various side chains, which is a common strategy in drug design to modulate properties like solubility, lipophilicity, and target binding.

-

Reactions at the 2-Cyano Group : The nitrile group is susceptible to nucleophilic attack. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and subsequently to the carboxylic acid, as demonstrated in the synthesis of 5-hydroxy pyrimidine-2-carboxylic acid.[4][13] It can also react with other nucleophiles, such as sodium azide, to form tetrazole rings, another important pharmacophore.

-

Reactions on the Pyrimidine Ring : While the ring is generally deactivated towards electrophiles, the π-deficient nature facilitates nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present at the 4- or 6-positions.[2]

Applications in Research and Drug Development

The unique chemical properties of this compound make it a compound of significant interest for drug discovery professionals.

-

Anticancer Activity : Pyrimidine-5-carbonitrile derivatives have been extensively designed and synthesized as potent anticancer agents.[19][20] Many of these compounds function as tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR), including mutant forms that confer resistance to existing therapies.[4][19] The cyano group often plays a crucial role by forming key hydrogen bonds within the ATP-binding pocket of the kinase.[4]

-

Anti-inflammatory Potential : Related structures have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an important enzyme in the inflammatory pathway.[4][21] This suggests that derivatives of this compound could be developed as novel anti-inflammatory drugs.

-

Antimicrobial Properties : The pyrimidine core is present in many antimicrobial agents, and some derivatives of this compound have demonstrated effectiveness against various bacterial strains.[4]

-

Molecular Hybridization : It serves as an excellent scaffold for molecular hybridization, where it is combined with other pharmacophores like coumarin or thiazole.[4] This strategy aims to create multi-target agents with enhanced therapeutic efficacy and a reduced potential for drug resistance.

Conclusion

This compound is a multifaceted heterocyclic compound with a rich chemical profile. Its distinct electronic properties, governed by the π-deficient pyrimidine ring and its functional groups, lead to predictable reactivity at the hydroxyl and cyano moieties. This predictable reactivity, combined with its role as a privileged scaffold in biologically active molecules, establishes it as a cornerstone intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and chemical behavior is essential for researchers aiming to leverage its potential in the fields of medicinal chemistry, drug discovery, and materials science.

References

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (n.d.). Science Alert. Retrieved from [Link]

-

Understanding Pyrimidine Derivatives: Chemical Properties and Applications in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]

-

Pyrimidine- Definition, Properties, Structure, Uses. (2023). Microbe Notes. Retrieved from [Link]

-

Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Slesarev, V. I., & Popov, A. S. (2000). Tautomerism of 5-Acyl Derivatives of Hydroxypyrimidines and Formation of H-bonded Complexes with Solvents. Russian Journal of General Chemistry. Retrieved from [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from [Link]

- CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. (2014). Google Patents.

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. Retrieved from [Link]

-

Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 373-382. Retrieved from [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (2015). PubMed. Retrieved from [Link]

-

Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (2015). ACS Publications. Retrieved from [Link]

-

1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound (C5H3N3O). (n.d.). PubChemLite. Retrieved from [Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). PubMed. Retrieved from [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). MDPI. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). RSC Publishing. Retrieved from [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (2013). Journal of Indian Research. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. Buy this compound | 345642-86-6 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. scialert.net [scialert.net]

- 7. benchchem.com [benchchem.com]

- 8. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 9. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 14. japsonline.com [japsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 18. PubChemLite - this compound (C5H3N3O) [pubchemlite.lcsb.uni.lu]

- 19. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of 5-Hydroxypyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

The pyrimidine scaffold is a fundamental heterocyclic motif that forms the structural core of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] This privileged structure has inspired the development of a vast array of synthetic derivatives with a wide spectrum of pharmacological activities, making it a cornerstone of modern medicinal chemistry.[1][2] Among these, 5-Hydroxypyrimidine-2-carbonitrile stands out as a versatile building block and a pharmacophore of significant interest. Its unique arrangement of functional groups—a hydroxyl, a cyano, and the pyrimidine core—offers a rich landscape for chemical modification and biological interaction. This guide provides a comprehensive technical overview of the molecular structure of this compound, delving into its electronic properties, spectroscopic signature, and its pivotal role in the design of novel therapeutic agents.

Core Molecular Structure and Physicochemical Properties

This compound is a small organic molecule with the chemical formula C₅H₃N₃O and a molecular weight of approximately 121.10 g/mol .[3][4] The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring is substituted with a hydroxyl (-OH) group at the 5-position and a nitrile (-C≡N) group at the 2-position.

Key Structural Identifiers:

| Property | Value | Source |

| CAS Number | 345642-86-6 | [3] |

| Molecular Formula | C₅H₃N₃O | [3][4] |

| Molecular Weight | 121.10 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=C(C=NC(=N1)C#N)O | [3][4] |

| InChI Key | UFZDLOQYHSUCOS-UHFFFAOYSA-N | [3][4] |

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (nitrile group and ring nitrogens) within a compact, rigid framework makes this molecule particularly interesting for establishing specific interactions with biological targets.

1.1. Tautomerism: A Critical Consideration

A crucial aspect of the molecular structure of 5-hydroxypyrimidine is the potential for tautomerism. Hydroxypyrimidines can exist in equilibrium between the hydroxyl (enol) form and the keto (pyrimidone) form.[5][6][7] In the case of this compound, this equilibrium would be between the depicted 5-hydroxy form and its 5-oxo tautomer. The predominant tautomeric form in a given environment (solution or solid state) is influenced by factors such as solvent polarity, pH, and temperature.[8][9] Understanding the tautomeric preference is paramount for accurately predicting its binding mode with protein targets, as it dictates the hydrogen bonding pattern. Quantum chemical calculations and spectroscopic studies are often employed to determine the relative stabilities of these tautomers.[8]

Figure 1: Tautomeric equilibrium of this compound.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

The elucidation and confirmation of the molecular structure of this compound rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[10] For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the pyrimidine ring will appear as distinct signals, with their chemical shifts and coupling patterns providing information about their electronic environment and connectivity.[11][12] The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.[11] The number of signals and their integrations would confirm the number of unique protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.[11] The chemical shift of the carbon atom in the nitrile group will be in a characteristic downfield region.[13] The carbons of the pyrimidine ring will have chemical shifts indicative of their aromatic and heterocyclic nature.[13] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none of the latter two are present in this molecule.[10]

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14]

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Notes |

| O-H (hydroxyl) | Stretching | 3200-3600 | Broad peak due to hydrogen bonding.[15] |

| C≡N (nitrile) | Stretching | 2210-2260 | A sharp, medium-intensity peak.[16][17] |

| C=N, C=C (aromatic ring) | Stretching | 1400-1600 | Multiple sharp peaks. |

| C-O (hydroxyl) | Stretching | 1050-1250 | |

| C-H (aromatic) | Bending (out-of-plane) | 650-900 |

The presence of a strong, sharp band around 2220 cm⁻¹ is a clear indicator of the nitrile functional group.[16] The broad absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretch of the hydroxyl group, with the broadening being a consequence of intermolecular hydrogen bonding.[15][18]

2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions.[19] It provides the exact molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.

For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 121.10).[3] The fragmentation pattern would likely involve the loss of small, stable molecules or radicals such as HCN, CO, and the cyano radical (•CN). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.[19]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the cyclization of appropriate precursors that contain the necessary hydroxyl and cyano functionalities.[3] Microwave-assisted synthesis has also been explored to improve reaction rates and yields.[3] A three-component condensation reaction involving an aromatic aldehyde, ethyl cyanoacetate, and a diamine under alkaline conditions is another reported method for generating pyrimidine derivatives.[3]

A patent describes a synthesis method for the related 5-hydroxy pyrimidine-2-carboxylic acid, which involves the reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol to generate 5-benzyloxy-2-cyanopyrimidine, followed by reaction in an alkaline condition and subsequent acidification to yield the target compound.[20]

The reactivity of this compound is dictated by its functional groups. The cyano group can undergo nucleophilic attack, and the molecule can participate in condensation reactions.[3]

Figure 2: A generalized workflow for the synthesis of pyrimidine derivatives.

Role in Drug Discovery and Medicinal Chemistry

The pyrimidine core is a prevalent feature in a multitude of approved drugs and clinical candidates.[21][22] Pyrimidine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] this compound, with its versatile structure, serves as a valuable starting point for the design of novel therapeutic agents.

4.1. As a Scaffold for Kinase Inhibitors

A significant application of pyrimidine derivatives is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Pyrimidine-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their activity.[1][23] The structural features of this compound, including its hydrogen bonding capabilities and aromatic nature, make it an attractive scaffold for designing potent and selective kinase inhibitors. For instance, pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[24][25]

Figure 3: Mechanism of action for pyrimidine-based kinase inhibitors.

4.2. Antimicrobial and Anti-inflammatory Potential

Research has also indicated that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties.[3] Some compounds have shown efficacy against various bacterial strains.[3] Additionally, related structures have been studied for their potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[3][26]

4.3. Hybridization Strategies

An emerging strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophores to target multiple biological pathways simultaneously.[3] this compound has been hybridized with other bioactive moieties, such as coumarin and thiazole, to generate compounds with enhanced anticancer and anti-inflammatory activities.[3]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation.[27][28] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[27][28][29][30] The compound should be stored in a dry, well-ventilated place, typically at 2-8°C.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its well-defined molecular structure, characterized by a unique combination of functional groups, provides a versatile platform for the synthesis of novel compounds with diverse biological activities. A thorough understanding of its physicochemical properties, particularly its tautomeric nature, and its spectroscopic signature is essential for its effective utilization in medicinal chemistry. As research continues to uncover the therapeutic potential of pyrimidine derivatives, this compound is poised to remain a valuable tool in the quest for new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 345642-86-6 [smolecule.com]

- 4. PubChemLite - this compound (C5H3N3O) [pubchemlite.lcsb.uni.lu]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pleiades.online [pleiades.online]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. japsonline.com [japsonline.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 19. benchchem.com [benchchem.com]

- 20. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 21. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies | MDPI [mdpi.com]

- 27. fishersci.com [fishersci.com]

- 28. angenechemical.com [angenechemical.com]

- 29. assets.thermofisher.cn [assets.thermofisher.cn]

- 30. anaquahk.com [anaquahk.com]

5-Hydroxypyrimidine-2-carbonitrile CAS number 345642-86-6

An In-Depth Technical Guide to 5-Hydroxypyrimidine-2-carbonitrile (CAS: 345642-86-6)

Foreword

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a deeper understanding of the molecule's chemical logic, its strategic applications, and the rationale behind its handling and synthesis. The pyrimidine scaffold is a cornerstone of medicinal chemistry, and this particular derivative, with its unique hydroxylation and cyano-functionalization, presents a versatile platform for innovation.[1][2] This document is structured to guide you from its fundamental properties through to its complex applications, grounded in established scientific principles and methodologies.

Molecular Profile and Physicochemical Properties

This compound is a heterocyclic organic compound built upon a pyrimidine core.[1] This core structure is biologically significant as it is found in nucleobases like cytosine and uracil, making its analogues of immediate interest for biochemical studies and pharmaceutical design.[1][2] The placement of a hydroxyl group at the 5-position and a cyano group at the 2-position creates a molecule with distinct electronic properties and multiple reactive sites, enabling a wide range of chemical transformations.

Below is the fundamental structural and identifying information for this compound.

Table 1: Core Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 345642-86-6 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₃N₃O | [1][3] |

| Molecular Weight | 121.10 g/mol | [1][4] |

| Canonical SMILES | C1=C(C=NC(=N1)C#N)O | [1] |

| InChI Key | UFZDLOQYHSUCOS-UHFFFAOYSA-N |[1] |

Caption: Chemical structure of this compound.

Table 2: Physicochemical and Handling Data

| Parameter | Value / Recommendation | Source |

|---|---|---|

| Physical Form | Solid | |

| Purity | Typically ≥97% | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| Shipping Temperature | Normal / Ambient | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |

| Signal Word | Warning |

| Precautionary Statement | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | |

Synthesis Pathways and Chemical Reactivity

The synthesis of pyrimidine derivatives is a well-established field, often involving condensation reactions.[5][6] For this compound, several strategies are viable, leveraging the principles of heterocyclic chemistry to construct the core ring system.

Common Synthetic Approaches

-

Three-Component Condensation: This is a convergent and efficient method for building the pyrimidine ring. It typically involves the reaction of an aldehyde, a compound with an active methylene group (like ethyl cyanoacetate), and a diamine or amidine derivative under alkaline conditions.[1] The choice of starting materials directly dictates the substitution pattern on the final pyrimidine ring.

-

Cyclization of Precursors: An alternative strategy involves the cyclization of a linear precursor that already contains the necessary atoms and functional groups.[1] This method offers good control over the final structure, assuming a suitable precursor can be synthesized efficiently.

-

Microwave-Assisted Synthesis: To improve reaction kinetics and yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[1] The controlled and rapid heating accelerates the reaction, making it an attractive option for library synthesis and process optimization.[1]

Detailed Protocol: Synthesis from 5-Bromo-2-cyanopyrimidine

A documented route involves the conversion of a halogenated precursor, which provides a reliable method for introducing the hydroxyl group via nucleophilic substitution. A related synthesis is detailed in a patent for the production of 5-hydroxy pyrimidine-2-carboxylic acid, where 5-benzyloxy-2-cyanopyrimidine is a key intermediate.[7] This intermediate is formed by reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol.[7] The subsequent cleavage of the benzyl ether would yield the target this compound.

Workflow Rationale: This process is a two-step sequence. First, a nucleophilic aromatic substitution (SNAr) reaction is performed where the benzyloxy group displaces the bromide. The benzyl group serves as a protecting group for the hydroxyl functionality. The second step is a deprotection (hydrogenolysis) to reveal the final hydroxyl group.

Caption: Simplified workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Part 1: Synthesis of 5-(Benzyloxy)pyrimidine-2-carbonitrile Intermediate [7]

-

Reactor Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, dissolve 5-bromo-2-cyanopyrimidine and benzyl alcohol in a suitable solvent like toluene.

-

Addition of Reagents: Add cesium carbonate (as a base), cuprous iodide (CuI), and a ligand such as 1,10-phenanthroline. The copper catalyst is crucial for facilitating this type of Ullmann condensation/SNAr reaction.

-

Reaction: Heat the mixture, typically between 80-110°C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure and purify the resulting residue by column chromatography to isolate the 5-benzyloxy-2-cyanopyrimidine intermediate.

-

-

Part 2: Deprotection to Yield Final Product

-

Hydrogenolysis Setup: Dissolve the purified intermediate from Part 1 in a solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Add a palladium on activated carbon catalyst (10% Pd/C).

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Isolation: Monitor the reaction until completion. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its versatility as a scaffold and intermediate in the development of novel bioactive compounds.[1] Its structure is a frequent starting point for generating libraries of molecules for screening.

Role as a Pharmaceutical Intermediate

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] this compound serves as a key building block for more complex molecules due to its multiple points for diversification.[1]

-

Anti-inflammatory Agents (COX-2 Inhibition): Derivatives of this compound have been investigated as potential cyclooxygenase-2 (COX-2) inhibitors.[1] The rationale for this activity lies in the specific architecture of the COX-2 active site, which contains a valine residue (Val523) that creates a larger binding pocket compared to the isoleucine (Ile523) found in COX-1. This structural difference allows the larger, substituted pyrimidine derivatives to bind with higher selectivity to COX-2, which is a key target for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.[1]

-

Anticancer Potential: Preliminary studies suggest that derivatives may possess anticancer properties.[1] The pyrimidine core can be functionalized to mimic endogenous nucleobases, thereby interfering with DNA synthesis and cell division in rapidly proliferating cancer cells.[8] Furthermore, hybrid molecules integrating the 5-hydroxypyrimidine core with other pharmacophores, such as coumarin, have been designed to create agents with enhanced anticancer and anti-inflammatory effects, potentially acting on multiple biological pathways simultaneously.[1]

-

Antimicrobial Properties: The scaffold has been used to develop compounds with activity against various bacterial strains.[1] The nitrogen-rich heterocyclic system is adept at coordinating with metal ions in bacterial enzymes, disrupting their function.

Caption: Core applications of the this compound scaffold.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for ensuring laboratory safety and maintaining the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature range of 2-8°C. Avoid contact with strong oxidizing agents, acids, and bases.[10][11]

-

Spill & Disposal: In case of a spill, avoid creating dust.[9] Pick up the material mechanically and place it in a suitable, closed container for disposal.[9] Dispose of surplus and non-recyclable solutions through a licensed disposal company, in accordance with local, state, and federal regulations.[9]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9][10]

-

Skin: Wash off with soap and plenty of water. If irritation persists, consult a physician.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]

-

References

- Smolecule. (n.d.). Buy this compound | 345642-86-6.

- Sigma-Aldrich. (n.d.). This compound | 345642-86-6.

- Google Patents. (2014). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

- Thermo Fisher Scientific. (2010). Safety Data Sheet.

- BLD Pharm. (n.d.). 345642-86-6|this compound.

- Key Organics. (n.d.). This compound.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:345642-86-6.

- Bide Pharmatech. (n.d.). 5-羟基嘧啶-2-甲腈.

- Angene Chemical. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). 5-Hydroxypyrimidine synthesis.

- MilliporeSigma. (2025). Safety Data Sheet.

- Fisher Scientific. (2015). Safety Data Sheet.

- Unknown. (n.d.).

- Anaqua Chemicals Supply. (2011). Material Safety Data Sheet.

- Pathan, A. A., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- PubChemLite. (n.d.). This compound (C5H3N3O).

- Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives.

- ChemBK. (2024). pyrimidine-2-carbonitrile.

- Journal of the Chemical Society. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds.

- CP Lab Safety. (n.d.). 5-(Benzyloxy)pyrimidine-2-carbonitrile, min 95%, 100 mg.

- PubChem. (n.d.). 5-(1-Hydroxyethylamino)pyrimidine-2-carbonitrile.

- El-Faham, A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.

- ResearchGate. (n.d.).

- ResearchGate. (2016). Design and synthesis of newly substituted 2-(2-Hydroxyethylamino)pyrimidine-5-carbonitrile with potential anticancer and antimicrobial activities.

- ChemShuttle. (n.d.). 4-hydroxypyrimidine-5-carbonitrile; CAS No.: 4774-34-9.

- PubMed. (n.d.). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives.

- Al-Ghulikah, H. A., et al. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central.

- PubChem. (n.d.). 4-Hydroxypyrimidine-5-carbonitrile.

- ChemicalBook. (2025). 4-HYDROXYPYRIMIDINE-5-CARBONITRILE | 4774-34-9.

- Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.

- Boron Molecular. (n.d.). 2-Hydroxypyrimidine-5-carbonitrile.

- National Institutes of Health. (2025).

Sources

- 1. Buy this compound | 345642-86-6 [smolecule.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound - CAS:345642-86-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. bu.edu.eg [bu.edu.eg]

- 6. growingscience.com [growingscience.com]

- 7. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 8. japsonline.com [japsonline.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. anaquahk.com [anaquahk.com]

5-Hydroxypyrimidine-2-carbonitrile solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxypyrimidine-2-carbonitrile

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry, often serving as a key intermediate in the development of novel therapeutic agents.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and chemical stability, is paramount for its effective application in drug discovery and development. Poor solubility can hinder formulation and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants. This technical guide provides a robust framework for characterizing the solubility and stability of this compound. It details validated experimental protocols, explains the scientific rationale behind methodological choices, and offers a blueprint for data interpretation and presentation, empowering researchers to generate reliable and reproducible data essential for advancing their research and development programs.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a chemical entity from a laboratory curiosity to a viable drug candidate is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are those of solubility and stability. This compound, with its pyrimidine core, hydroxyl group, and cyano moiety, possesses a unique electronic and structural profile that dictates its behavior in various chemical environments.[1] The pyrimidine ring is a cornerstone of many biological molecules, and understanding how substituents modify its properties is key to rational drug design.[1]

This guide is structured not as a rigid template, but as a logical progression of scientific inquiry. We will first establish the foundational physicochemical properties of the molecule, then delve into a comprehensive methodology for solubility profiling across a range of relevant solvents and pH conditions. Subsequently, we will explore a systematic approach to evaluating its chemical stability under forced degradation conditions, as recommended by international regulatory guidelines.[2] The protocols described herein are designed to be self-validating, providing researchers with a trustworthy methodology for generating critical data.

Core Compound Properties

A foundational understanding begins with the basic molecular characteristics.

| Property | Value | Source |

| CAS Number | 345642-86-6 | [3] |

| Molecular Formula | C₅H₃N₃O | [1][3] |

| Molecular Weight | 121.10 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

| InChI Key | UFZDLOQYHSUCOS-UHFFFAOYSA-N | [1][3] |

The recommended storage conditions suggest a potential sensitivity to moisture and/or temperature, underscoring the importance of the stability studies detailed in this guide.[3]

Aqueous and Organic Solubility Profiling

Solubility is a gatekeeper property. It dictates the achievable concentration in biological assays, influences absorption and bioavailability, and impacts the feasibility of formulation development. A thorough understanding of a compound's solubility in both aqueous and organic media is therefore non-negotiable.

Causality Behind Experimental Design

The choice of the shake-flask method for determining thermodynamic solubility is deliberate. It is considered the "gold standard" for its ability to ensure that a true equilibrium is reached between the solid and dissolved states of the compound, providing the most accurate and reliable solubility value. The selection of solvents is designed to cover a wide polarity range and provide data relevant to different applications:

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): These are essential to understand how ionization affects solubility. pH 7.4 mimics physiological conditions, while acidic and basic conditions are relevant to the gastrointestinal tract and potential formulation strategies.

-

Organic Solvents (DMSO, Ethanol, Acetonitrile): These are commonly used for preparing stock solutions for biological screening and as co-solvents in formulations.

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

Detailed Protocol: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. Ensure the amount is sufficient to result in visible undissolved solid after equilibration.

-

Solvent Addition: Add 1 mL of the selected solvent (e.g., pH 7.4 phosphate buffer, DMSO, etc.) to each vial.

-

Equilibration: Seal the vials and place them on a rotational shaker in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Accurately dilute the supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (as described in section 2.4).

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Protocol: HPLC-UV Quantification Method

A robust analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique.[4]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. The formic acid is added to improve peak shape and ensure ionization consistency.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a predetermined λmax (e.g., 320 nm, to be determined by UV scan).

-

Validation: The method must be validated for linearity. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Create a series of calibration standards by serial dilution into the mobile phase. Inject the standards and plot the peak area versus concentration to generate a calibration curve. The correlation coefficient (R²) should be >0.999 for the method to be considered linear and trustworthy.

Data Presentation: Solubility Profile

Quantitative data should be summarized for clear interpretation and comparison.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| Phosphate Buffered Saline | 7.4 | 25 | Experimental Value |

| Citrate Buffer | 3.0 | 25 | Experimental Value |

| Borate Buffer | 9.0 | 25 | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Experimental Value |

| Ethanol | N/A | 25 | Experimental Value |

| Acetonitrile | N/A | 25 | Experimental Value |

Chemical Stability and Forced Degradation

Stability testing is a critical component of drug development that establishes the shelf-life of a product and identifies its degradation products.[2] Forced degradation studies, or stress testing, are undertaken to intentionally degrade the compound. This helps to elucidate potential degradation pathways, identify likely degradants, and develop a stability-indicating analytical method capable of separating the parent compound from any impurities.[5]

Rationale for Stress Conditions

The choice of stress conditions is based on FDA and ICH guidelines and is designed to simulate the various environmental factors a compound might encounter during its lifecycle.[2]

-

Hydrolysis: Evaluates susceptibility to degradation in aqueous environments across the pH range of the GI tract. The pyrimidine ring and the nitrile group can both be susceptible to hydrolysis.

-

Oxidation: Assesses reactivity towards oxidative species, which can be encountered in vivo or in certain formulations. The electron-rich pyrimidine ring and the hydroxyl group are potential sites of oxidation.

-

Photostability: Determines if the compound degrades upon exposure to light, which is crucial for packaging and handling decisions.

-

Thermal Stress: Assesses the compound's stability at elevated temperatures, providing data for accelerated stability studies to predict shelf-life.

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Stability Study.

Detailed Protocol: Forced Degradation Study

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.

-

Stress Sample Preparation: For each condition, mix the stock solution with the stressor solution (e.g., 1:1 with 0.2M HCl to get a final concentration of 0.1M HCl). Prepare a control sample diluted with water.

-

Acidic Hydrolysis: 0.1M HCl, incubate at 60°C.

-

Basic Hydrolysis: 0.1M NaOH, incubate at 60°C.

-

Oxidative Degradation: 3% H₂O₂, keep at room temperature.

-

Thermal Degradation: Store the solid compound in a vial at 80°C.

-

Photolytic Degradation: Expose the solid compound to light in an ICH-compliant photostability chamber. A control sample should be wrapped in aluminum foil.

-

-

Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours, or until ~10-20% degradation is observed).

-

Sample Quenching: Before analysis, acidic samples should be neutralized with an equivalent amount of base, and basic samples with acid.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a Photodiode Array (PDA) detector. The PDA detector is critical for assessing peak purity, which confirms that the parent compound peak is free from co-eluting degradants.

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Identify major degradation products by their retention times and relative peak areas.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid (5-Hydroxypyrimidine-2-carboxylic acid). The pyrimidine ring itself can undergo oxidative degradation or ring-opening under harsh conditions.[6][7]

Caption: Hypothetical Degradation Pathways for the Compound.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration (h) | % Parent Remaining | No. of Degradants | Major Degradant (RT, min) |

| 0.1M HCl (60°C) | 24 | Experimental Value | Experimental Value | Experimental Value |

| 0.1M NaOH (60°C) | 24 | Experimental Value | Experimental Value | Experimental Value |

| 3% H₂O₂ (RT) | 24 | Experimental Value | Experimental Value | Experimental Value |

| Thermal (80°C, solid) | 24 | Experimental Value | Experimental Value | Experimental Value |

| Photolytic (ICH) | 24 | Experimental Value | Experimental Value | Experimental Value |

Conclusion and Forward Look

This guide has outlined a comprehensive, scientifically-grounded strategy for the characterization of the solubility and stability of this compound. By employing the detailed, self-validating protocols for thermodynamic solubility assessment and forced degradation analysis, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug discovery and development. The methodologies described provide not just a set of instructions, but a framework for critical thinking about the physicochemical properties of novel chemical entities. The resulting data will be instrumental in guiding formulation design, predicting in vivo behavior, and ensuring the overall quality and safety of future therapeutic candidates derived from this important chemical scaffold.

References

-

Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate.[Link]

-

Pyridine-2-carbonitrile | C6H4N2 | CID 7522. PubChem.[Link]

-

This compound (C5H3N3O). PubChemLite.[Link]

-

4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265. PubChem.[Link]

-

Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.[Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.[Link]

-

Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed.[Link]

-

The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.[Link]

-

Guidance for Industry #5 - Drug Stability Guidelines. FDA.[Link]

-

A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH.[Link]

-

CHEMICAL STABILITY OF DRUGS. IIP Series.[Link]

Sources

- 1. Buy this compound | 345642-86-6 [smolecule.com]

- 2. fda.gov [fda.gov]

- 3. This compound | 345642-86-6 [sigmaaldrich.com]

- 4. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Hydroxypyrimidine-2-carbonitrile Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleic acids.[1] Within this class, the 5-hydroxypyrimidine-2-carbonitrile scaffold has emerged as a "privileged structure," serving as a versatile core for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the biological activities associated with this scaffold and its derivatives. While the parent compound serves as a critical synthetic intermediate, its derivatization has unlocked a remarkable breadth of pharmacological activities, most notably in oncology. This document synthesizes current research, detailing the mechanisms of action, key experimental findings, and validated protocols for evaluating these compounds. We will explore their roles as potent inhibitors of critical signaling kinases such as EGFR, VEGFR-2, and PI3K, as well as their function as anti-inflammatory agents via COX-2 inhibition. By elucidating the structure-activity relationships and providing detailed experimental workflows, this guide aims to equip researchers and drug development professionals with the foundational knowledge to leverage the therapeutic potential of this promising chemical class.

Introduction to the Pyrimidine-5-carbonitrile Core

The this compound molecule is a heterocyclic compound featuring a pyrimidine ring substituted with a hydroxyl group at the 5-position and a nitrile (cyano) group at the 2-position. This specific arrangement of functional groups imparts unique electronic properties and provides multiple points for synthetic modification, making it an ideal starting point for combinatorial chemistry and lead optimization.[1]

The pyrimidine nucleus is renowned for its presence in a wide array of pharmacologically active compounds, including anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][3] The strategic importance of the this compound scaffold lies in its ability to act as a bioisostere or a key binding motif for various enzymatic targets. Its synthesis, while involving multi-step processes, is well-documented, often starting from precursors like 5-bromo-2-cyanopyrimidine and proceeding through intermediates to yield the target compound.[4]

Anticancer Activity: A Primary Therapeutic Avenue

The most extensively studied biological activity of pyrimidine-5-carbonitrile derivatives is their potent anticancer effect. These compounds have been shown to target several hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and inflammation-mediated growth.

Mechanism of Action: Multi-Targeted Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a frequent driver of oncogenesis. The pyrimidine-5-carbonitrile scaffold has proven to be a highly effective framework for designing inhibitors that target the ATP-binding pocket of various kinases.

EGFR is a tyrosine kinase that, when overactivated, drives tumor cell proliferation, invasion, and metastasis.[5] Several series of pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors.

-

Compound 10b , for example, emerged as a potent EGFR inhibitor with an IC₅₀ value of 8.29 nM, comparable to the standard drug erlotinib.[6]

-

Derivatives such as compound 11b have demonstrated efficacy against both wild-type EGFR (EGFRWT) and the notoriously drug-resistant T790M mutant (EGFRT790M), with IC₅₀ values of 0.09 µM and 4.03 µM, respectively.[7] This dual activity is critical for overcoming acquired resistance to first-generation EGFR inhibitors.

-

Further studies have identified compounds like 7c which show promising antitumor activity in CNS and ovarian cancer models, with an IC₅₀ of less than 0.01 µM for CNS cancer cell line SNB-75, linked to its potent inhibition of EGFRT790M.[8]

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, a process largely mediated by the VEGF/VEGFR-2 signaling pathway.[9] Pyrimidine-5-carbonitrile derivatives have been successfully designed to disrupt this pathway.

-

Compound 11e exhibited excellent cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines with IC₅₀ values of 1.14 µM and 1.54 µM, respectively.[9][10] Its mechanism was confirmed through direct enzymatic assays, where it potently inhibited VEGFR-2 with an IC₅₀ of 0.61 µM.[9][10]

-

Notably, compound 11e was found to be significantly safer for normal cells, exhibiting a 47.32-fold lower cytotoxicity against normal human fibroblast (WI-38) cells compared to cancer cells.[9][10]

The PI3K/AKT/mTOR pathway is a central node for cell survival, proliferation, and resistance to apoptosis. Its frequent overactivation in cancer makes it a prime therapeutic target.[11]

-

A series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were developed to target this pathway.[12] Compound 7f from this series proved to be a potent inhibitor of PI3Kδ, PI3Kγ, and AKT-1, with IC₅₀ values of 6.99 µM, 4.01 µM, and 3.36 µM, respectively.[12] Mechanistic studies confirmed that this compound modulates the expression of key proteins in the pathway, including PI3K, p-PI3K, AKT, and p-AKT.[12]

Mechanism of Action: Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors, where it promotes inflammation, angiogenesis, and apoptotic resistance.[5][13] This makes it an attractive target for cancer therapy. Certain pyrimidine-5-carbonitrile derivatives have been designed as selective COX-2 inhibitors.

-

Derivatives hybridizing the cyanopyrimidine core with sulfonamide phenyl moieties have shown remarkable COX-2 inhibition.[14]

-

Compounds 3b, 5b, and 5d were identified as highly potent agents, with COX-2 inhibitory activity comparable to or exceeding that of the reference drug Celecoxib, and significantly more potent than Nimesulide.[14][15] These compounds also demonstrated potent anticancer activity against a panel of cancer cell lines, supporting the dual role of COX-2 inhibition in anti-inflammatory and anticancer effects.[14]

Summary of In Vitro Anticancer Activity

The cytotoxic potential of various pyrimidine-5-carbonitrile derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several lead compounds are summarized below.

| Compound ID | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4e / 4f | EGFR / COX-2 | Colo 205 (Colon) | 1.66 / 1.83 | [5] |

| 11e | VEGFR-2 | HCT-116 (Colon) | 1.14 | [9][10] |

| 11e | VEGFR-2 | MCF-7 (Breast) | 1.54 | [9][10] |

| 10b | EGFR | HepG2 (Liver) | 3.56 | [6] |

| 11b | EGFRWT/T790M | A549 (Lung) | 2.4 | [7] |

| 7c | EGFRT790M / PI3K | SNB-75 (CNS) | < 0.01 | [8] |

| SNK-578 | Not Specified | B16 Melanoma (in vivo) | 10-25 mg/kg | [16] |

Other Investigated Biological Activities

While oncology is the primary focus, the versatile scaffold has been explored for other therapeutic applications.

-

Anti-inflammatory Activity: Directly linked to the COX-2 inhibition mechanism, many of these compounds show potential for treating inflammatory disorders.[1][14]

-

Antimicrobial Activity: Some derivatives have been screened for their effectiveness against various bacterial and fungal strains, showing moderate activity.[1][17][18]

-

Antiviral Activity: The related dihydroxypyrimidine (DHP) core, which shares structural similarities, has been successfully employed to develop inhibitors against viral enzymes, such as the pUL89 endonuclease of human cytomegalovirus (HCMV), validating the broader utility of pyrimidine-based scaffolds in antiviral research.[19]

Methodologies & Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. This section details the standard protocols used to synthesize and evaluate the biological activity of this compound derivatives.

General Synthesis Workflow

The synthesis of a library of pyrimidine-5-carbonitrile derivatives typically follows a convergent strategy, beginning with the construction of the core pyrimidine ring, followed by diversification. A common approach is the Biginelli reaction or a similar multi-component cyclocondensation.

This multi-step process allows for the systematic introduction of different substituents at various positions on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).[9][20][21]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is ubiquitously used to determine the IC₅₀ values of potential anticancer compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol: [22]

-

Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 1.0 x 10⁴ cells/well. Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

-

Causality: This initial incubation allows cells to recover from plating and enter a logarithmic growth phase, ensuring that the assay measures the effect of the compound on proliferating cells.

-

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a defined period (typically 24-72 hours).

-

MTT Addition: After the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Causality: This incubation period is critical to allow for sufficient reduction of MTT to formazan by viable cells.

-

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the insoluble purple formazan crystals.

-

Causality: DMSO is an effective organic solvent that completely dissolves the formazan crystals, resulting in a homogenous colored solution necessary for accurate spectrophotometric measurement.

-

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and use non-linear regression analysis to determine the IC₅₀ value.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

To confirm that the cytotoxic effects of a compound are due to the inhibition of a specific kinase, a direct enzymatic assay is required. An ELISA-based format is a common and high-throughput method.

Principle: This assay measures the ability of a compound to inhibit a kinase from phosphorylating its substrate. The amount of phosphorylated substrate is then detected using a specific antibody and a secondary antibody conjugated to an enzyme (like HRP), which generates a colorimetric or chemiluminescent signal.

Step-by-Step Protocol: [9][22]

-

Plate Coating: Coat a 96-well plate with a specific antibody that captures the target kinase (e.g., EGFR, VEGFR-2) or with the kinase substrate itself. Incubate and then wash to remove unbound material.

-

Kinase Reaction: Add the recombinant kinase enzyme to each well. Then, add the test compounds at various concentrations, followed by the addition of ATP and the kinase's specific substrate (if not already coated on the plate). Allow the reaction to proceed for a set time at an optimal temperature (e.g., 37°C).

-

Causality: This step reconstitutes the enzymatic reaction in vitro. The test compound competes with ATP or binds to an allosteric site, preventing the phosphorylation of the substrate.

-

-

Detection: Wash the plate to remove reactants. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate and wash.

-

Signal Generation: Add a secondary antibody conjugated to Horseradish Peroxidase (HRP). Incubate and wash. Finally, add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. HRP will catalyze the conversion of TMB into a blue-colored product, which turns yellow upon the addition of a stop solution (e.g., sulfuric acid).

-

Measurement and Analysis: Read the absorbance at 450 nm. The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a highly productive field of research in drug discovery. The wealth of data on their anticancer activity, particularly as multi-targeted kinase inhibitors, underscores their therapeutic potential.

Future research should focus on:

-

Overcoming Resistance: Continued design of derivatives that potently inhibit drug-resistant mutant kinases (e.g., EGFRT790M) is essential.[7]

-

Dual-Target Inhibitors: Exploring compounds that simultaneously inhibit multiple oncogenic pathways (e.g., EGFR and PI3K) could offer synergistic effects and combat pathway redundancy.[8]

-

Improving Pharmacokinetics: In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to optimize the drug-like properties of lead compounds, ensuring good oral bioavailability and appropriate metabolic stability.[13]

-

Expanding Therapeutic Areas: While oncology is prominent, the demonstrated COX-2 inhibition and preliminary antimicrobial data suggest these scaffolds could be valuable in treating inflammatory diseases and infections.

References

- Zhurikov, R., et al. (2025). Synthesis and Antitumor and Antimetastatic Activity of 5-hydroxypyrimidine Derivatives.

- El-Naggar, M., et al. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances.

- El-Issa, A. H., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(32), 22353–22381.

- Google Patents. (n.d.). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. CN103880757A.

- Kovalenko, L. P., et al. (2021). Effect of 5-hydroxypyrimidine derivatives on tumor growth and cytokine concentration in blood serum of female CBA mice with cervical cancer (RSHM-5). Biomeditsinskaya khimiya, 67(2), 158–161.

- ChemicalBook. (n.d.). 5-Hydroxypyrimidine synthesis.

- Smolecule. (n.d.). This compound.

- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911.

- Abdelgawad, M. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(3), 1636–1653.

- ResearchGate. (n.d.). Design and synthesis of newly substituted 2-(2-Hydroxyethylamino)pyrimidine-5-carbonitrile with potential anticancer and antimicrobial activities.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure.

- El-Damasy, A. K., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 103, 104207.

- Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed), 4590.

- Gomaa, A. A. M., et al. (2025).

- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911.

- The Royal Society of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling.

- Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 146, 107185.

- Fadda, A. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 243-251.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Wang, Y., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters, 13(5), 826–833.

- AL-Ghulikah, H. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.

- Ghorab, M. M., et al. (2010). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Archiv der Pharmazie, 343(11-12), 653–659.

- Semantic Scholar. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking.

- ResearchGate. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.